1-(2,4-Dimethylphenyl)-3-(4-oxo-1,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-N’-(4-OXO-1,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone moiety and a guanidine group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-(4-OXO-1,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with a suitable isocyanate to form an intermediate, which is then reacted with a quinazolinone derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the quinazolinone moiety.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,4-DIMETHYLPHENYL)-N’-(4-OXO-1,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE exerts its effects involves interactions with specific molecular targets. The guanidine group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The quinazolinone moiety may also play a role in binding to biological targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
- N-(2,4-DIMETHYLPHENYL)-N’-(4-OXO-1,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)UREA
- N-(2,4-DIMETHYLPHENYL)-N’-(4-OXO-1,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)THIOUREA
Comparison: Compared to similar compounds, N-(2,4-DIMETHYLPHENYL)-N’-(4-OXO-1,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE is unique due to the presence of the guanidine group, which imparts distinct chemical properties and potential biological activities. The differences in functional groups can lead to variations in reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C17H21N5O |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine |
InChI |
InChI=1S/C17H21N5O/c1-10-7-8-13(11(2)9-10)19-16(18)22-17-20-14-6-4-3-5-12(14)15(23)21-17/h7-9H,3-6H2,1-2H3,(H4,18,19,20,21,22,23) |
InChI Key |
DZIKJVDXVZRTIT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N/C2=NC3=C(CCCC3)C(=O)N2)/N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC3=C(CCCC3)C(=O)N2)N)C |
Origin of Product |
United States |
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